Lesinurad Impurity 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

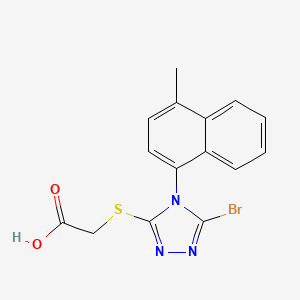

Lesinurad Impurity 8, also known as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a chemical compound related to Lesinurad. Lesinurad is a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is one of the impurities that can be formed during the synthesis or degradation of Lesinurad .

Méthodes De Préparation

The synthesis of Lesinurad Impurity 8 involves several steps, starting from inexpensive and readily available starting materials. The synthetic route typically includes the following steps:

Bromination: Introduction of a bromine atom into the naphthalene ring.

Cyclization: Formation of the triazole ring through cyclization reactions.

Thioether Formation: Introduction of the thioether group to form the final compound.

The reaction conditions for these steps generally involve the use of solvents like dichloromethane or ethanol, and reagents such as bromine, sodium azide, and thiols. The reactions are typically carried out under mild conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Lesinurad Impurity 8 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other groups such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Lesinurad Impurity 8 has several scientific research applications, including:

Chemistry: Used as a reference standard in the analysis and quality control of Lesinurad.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties in relation to Lesinurad.

Industry: Used in the development and optimization of synthetic routes for Lesinurad production.

Mécanisme D'action

The mechanism of action of Lesinurad Impurity 8 is related to its structural similarity to Lesinurad. It is believed to interact with the same molecular targets, including urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). By inhibiting these transporters, this compound can increase the excretion of uric acid and lower serum uric acid levels .

Comparaison Avec Des Composés Similaires

Lesinurad Impurity 8 can be compared with other impurities and related compounds, such as:

Lesinurad: The parent compound, used in the treatment of hyperuricemia.

Lesinurad Impurity B: Another impurity formed during the synthesis of Lesinurad.

Lesinurad Impurity 2: A structurally similar compound with different substituents.

Lesinurad Impurity 3: Another related impurity with a different molecular structure.

This compound is unique due to its specific structural features, such as the bromine atom and the thioether group, which can influence its chemical reactivity and biological activity .

Activité Biologique

Lesinurad, a novel uricosuric agent, is primarily utilized in the treatment of hyperuricemia associated with gout. It functions by inhibiting specific renal transporters involved in uric acid reabsorption. This article focuses on the biological activity of Lesinurad Impurity 8 , detailing its mechanisms, pharmacokinetics, and toxicological profiles based on diverse research findings.

Overview of Lesinurad

Lesinurad is classified as a URAT1 inhibitor , targeting the urate anion transporter responsible for the reabsorption of uric acid in the proximal tubule of the kidney. Its primary metabolites, including Impurity 8, exhibit varying degrees of biological activity that can influence therapeutic outcomes and safety profiles.

Lesinurad inhibits both URAT1 and OAT4 transporters:

- URAT1 : Major transporter for uric acid reabsorption.

- OAT4 : Contributes to uric acid secretion.

The inhibition of these transporters leads to increased urinary excretion of uric acid, thereby lowering serum uric acid levels (sUA). The IC50 values for lesinurad against URAT1 and OAT4 are approximately 7.3 µM and 3.7 µM , respectively .

Pharmacokinetics

The pharmacokinetic profile of lesinurad shows:

- Half-life : Approximately 17-18 hours.

- Peak plasma concentration : Achieved within hours post-administration.

- Urinary excretion : Enhanced by food intake, with a notable increase in renal clearance .

Table 1: Pharmacokinetic Parameters of Lesinurad

| Parameter | Value |

|---|---|

| Terminal Half-life | 17-18 hours |

| IC50 (URAT1) | 7.3 µM |

| IC50 (OAT4) | 3.7 µM |

| Urinary Excretion Increase | ~33% with food |

Toxicological Studies

Toxicological assessments have identified potential target organs affected by lesinurad, primarily the kidneys and gastrointestinal tract. Studies conducted on rats and cynomolgus monkeys revealed adverse effects at high doses (600 mg/kg), leading to renal toxicity and gastrointestinal disturbances .

Case Studies and Clinical Findings

In clinical trials, lesinurad demonstrated significant efficacy in reducing sUA levels:

- A single dose of 200 mg resulted in a 33% reduction in sUA levels after 6 hours.

- The fractional excretion of uric acid (FE UA) increased significantly, indicating effective renal handling of urate .

Table 2: Clinical Efficacy Data

| Dose (mg) | Reduction in sUA (%) | FE UA Increase (%) |

|---|---|---|

| 200 | 33 | 3.6-fold |

| 400 | Not specified | Not specified |

| 600 | Up to 42 | Up to 35 |

Impurity Profile and Safety Considerations

This compound has been characterized through forced degradation studies, which evaluate its stability and potential impact on efficacy . The impurity's formation may arise from metabolic pathways involving epoxide intermediates, raising concerns about mutagenicity and long-term safety during chronic administration.

Propriétés

IUPAC Name |

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCLZQFKIFSJBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.